1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)-
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Overview
Description
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- is a synthetic organic compound that belongs to the class of brominated benzenediols This compound is characterized by the presence of two bromine atoms and a 3,3-dimethoxy-2-methylpropyl group attached to the benzenediol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions . The subsequent introduction of the 3,3-dimethoxy-2-methylpropyl group can be achieved through various alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce de-brominated derivatives .
Scientific Research Applications
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 3,4-dibromo-5-(2-methylpropyl)-: Similar structure but lacks the dimethoxy groups.
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxypropyl)-: Similar structure but lacks the methyl group on the propyl chain.
Properties
CAS No. |
503609-22-1 |
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Molecular Formula |
C12H16Br2O4 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H16Br2O4/c1-6(12(17-2)18-3)4-7-5-8(15)11(16)10(14)9(7)13/h5-6,12,15-16H,4H2,1-3H3 |
InChI Key |
WSWTXZHEMKTFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1Br)Br)O)O)C(OC)OC |
Origin of Product |
United States |
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